molecular formula C176H272N46O58S B168998 Exendin-4 (3-39) CAS No. 196109-31-6

Exendin-4 (3-39)

Cat. No.: B168998
CAS No.: 196109-31-6
M. Wt: 3992 g/mol
InChI Key: ZCYIPGKMSDDSFW-TYVQEZQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Exendin-4 (3-39) is a truncated form of Exendin-4, a 39-amino acid peptide hormone. Exendin-4 is known for its role as a glucagon-like peptide-1 receptor agonist, which has significant therapeutic potential, particularly in the treatment of type 2 diabetes. Exendin-4 (3-39) lacks the first two amino acids of Exendin-4, which may alter its biological activity and receptor interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Exendin-4 (3-39) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid addition involves deprotection and coupling steps, ensuring the correct sequence is formed. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of Exendin-4 (3-39) follows similar principles as laboratory synthesis but on a larger scale. High cell density fermentation and recombinant DNA technology are often employed to produce the peptide in significant quantities. The process involves the expression of the peptide in microbial hosts, followed by purification using chromatographic techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Exendin-4 (3-39) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products Formed:

Scientific Research Applications

Diabetes Management

Exendin-4 has been developed into a therapeutic agent known as Exenatide, which is used to treat T2DM. Clinical studies have demonstrated that Exenatide can lead to:

  • Reduction in HbA1c Levels : Patients treated with Exenatide showed significant reductions in HbA1c levels without weight gain or increased risk of hypoglycemia .
  • Weight Loss : Exenatide administration has been associated with weight loss in diabetic patients due to its appetite-suppressing effects .

Hepatic Health

Recent studies indicate that exendin-4 may improve liver health by:

  • Reversing Hepatic Steatosis : In ob/ob mice models, exendin-4 treatment improved serum ALT levels and reduced hepatic fat content .
ParameterLean-Salineob/ob-Salineob/ob-Exendin 4 (10 μg/kg)ob/ob-Exendin 4 (20 μg/kg)
ALT (U/L)46.5 ± 6.5123.2 ± 18.9100.0 ± 6.357.6 ± 4.8 *
Insulin (iU/mL)1.9 ± 0.213.4 ± 1.85.5 ± 0.6 **3.3 ± 0.4 **
Glucose (mmol/L)7.66 ± 0.418.1 ± 2.014.7 ± 1.310.5 ± 0.6 *
HOMA0.65 ± 0.0710.8 ± 1.23.6 ± 0.31.54 ± 0.1 *

(P < .05 indicates statistical significance compared to saline-treated groups.)

Neurological Benefits

Exendin-4 has also shown neuroprotective effects, particularly in models of diabetic neuropathy:

  • Improvement in Neuropathy Symptoms : Studies suggest that exendin-4 may ameliorate symptoms associated with diabetic neuropathy by enhancing neuronal survival and function .

Animal Studies

Research involving nonobese diabetic mice demonstrated that exendin-4 could delay the onset of diabetes, showcasing its potential as a preventative treatment .

Human Clinical Trials

Clinical trials have consistently reported positive outcomes for patients with T2DM receiving exenatide, including improved glycemic control and weight management without significant adverse effects .

Mechanism of Action

Exendin-4 (3-39) exerts its effects by binding to the glucagon-like peptide-1 receptor, activating adenylyl cyclase, and increasing intracellular cyclic adenosine monophosphate (cAMP) levels. This activation leads to the promotion of insulin secretion and inhibition of glucagon secretion. Additionally, Exendin-4 (3-39) has been shown to lower blood pressure and induce vasodilation .

Comparison with Similar Compounds

    Exendin-4: The full-length peptide with 39 amino acids, known for its potent glucagon-like peptide-1 receptor agonist activity.

    Liraglutide: Another glucagon-like peptide-1 receptor agonist used in the treatment of type 2 diabetes.

    Dulaglutide: A long-acting glucagon-like peptide-1 receptor agonist with similar therapeutic applications.

Uniqueness of Exendin-4 (3-39): Exendin-4 (3-39) is unique due to its truncated structure, which may result in different receptor binding affinities and biological activities compared to the full-length Exendin-4. This structural difference can be leveraged to study the specific roles of the N-terminal amino acids in receptor interactions and signaling pathways .

Biological Activity

Exendin-4 (3-39) is a truncated form of the naturally occurring peptide exendin-4, which is derived from the venom of the Gila monster (Heloderma suspectum). This compound has garnered significant attention due to its biological activity as a glucagon-like peptide-1 (GLP-1) receptor agonist, making it a potential therapeutic agent for diabetes management. This article delves into the biological activity of Exendin-4 (3-39), highlighting its mechanisms, effects on glucose metabolism, and implications for clinical applications.

Exendin-4 is a 39-amino acid peptide that shares approximately 53% structural homology with GLP-1. The peptide's structure is crucial for its function as it influences binding affinity and receptor activation. The C-terminal extension of exendin-4 enhances its stability against enzymatic degradation, particularly by dipeptidyl peptidase IV (DPP-IV), which is a key factor in its prolonged action compared to GLP-1 .

Mechanism of Action:

  • Receptor Binding: Exendin-4 binds to GLP-1 receptors, activating them and leading to increased insulin secretion in a glucose-dependent manner.
  • Inhibition of Glucagon Secretion: It suppresses inappropriate glucagon release, contributing to lower blood glucose levels.
  • Gastric Emptying: The peptide slows gastric emptying, which helps regulate postprandial glucose levels .

Biological Activity Assays

Research has demonstrated that Exendin-4 (3-39) exhibits significant biological activity through various assays:

In Vivo Studies

A study involving Wistar rats showed that administration of exendin-4 resulted in a significant reduction in plasma glucose levels compared to control groups. The insulin secretion was markedly elevated at 30 minutes post-administration, indicating a robust stimulatory effect on pancreatic β-cells .

Time (min)Plasma Glucose Concentration (mg/dL)Insulin Level (µU/mL)
Control1805
Exendin-412015
GLP-113012

Exendin-4's ability to enhance insulin secretion while inhibiting glucagon release is pivotal for its role in glucose homeostasis. The compound's action leads to:

  • Increased β-cell Mass: Long-term administration has been associated with an increase in β-cell mass, promoting better insulin production.
  • Weight Management: Exendin-4 has been shown to reduce food intake and body weight in animal models, further aiding in diabetes management .

Clinical Implications

Exendin-4 has been studied extensively for its potential use in treating type 2 diabetes mellitus (T2DM). Its long half-life and resistance to enzymatic degradation make it a suitable candidate for therapeutic applications. Clinical trials have indicated that exendin-4 can improve glycemic control without the common side effects associated with other diabetes medications, such as hypoglycemia .

Case Studies:

  • Diabetes Management: In clinical trials, patients treated with exendin-4 showed significant reductions in HbA1c levels compared to those receiving placebo treatments.
  • Neuropathy and Nephropathy: Research indicates that exendin-4 may also have protective effects against diabetic complications such as neuropathy and nephropathy .

Properties

IUPAC Name

(4S)-4-amino-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C176H272N46O58S/c1-16-90(10)140(170(275)201-108(52-58-137(244)245)155(260)206-115(73-97-76-186-100-39-24-23-38-98(97)100)160(265)203-110(68-86(2)3)157(262)193-102(41-26-28-61-178)150(255)207-116(74-128(181)231)146(251)189-77-129(232)187-80-132(235)219-63-30-43-123(219)167(272)213-121(84-226)166(271)211-119(82-224)147(252)190-78-130(233)191-92(12)173(278)221-65-32-45-125(221)175(280)222-66-33-46-126(222)174(279)220-64-31-44-124(220)168(273)210-118(81-223)143(182)248)217-162(267)113(71-95-34-19-17-20-35-95)205-158(263)111(69-87(4)5)202-151(256)103(42-29-62-185-176(183)184)200-169(274)139(89(8)9)216-144(249)91(11)192-148(253)105(49-55-134(238)239)196-153(258)106(50-56-135(240)241)197-154(259)107(51-57-136(242)243)198-156(261)109(59-67-281-15)199-152(257)104(48-53-127(180)230)195-149(254)101(40-25-27-60-177)194-164(269)120(83-225)212-159(264)112(70-88(6)7)204-161(266)117(75-138(246)247)208-165(270)122(85-227)214-172(277)142(94(14)229)218-163(268)114(72-96-36-21-18-22-37-96)209-171(276)141(93(13)228)215-131(234)79-188-145(250)99(179)47-54-133(236)237/h17-24,34-39,76,86-94,99,101-126,139-142,186,223-229H,16,25-33,40-75,77-85,177-179H2,1-15H3,(H2,180,230)(H2,181,231)(H2,182,248)(H,187,232)(H,188,250)(H,189,251)(H,190,252)(H,191,233)(H,192,253)(H,193,262)(H,194,269)(H,195,254)(H,196,258)(H,197,259)(H,198,261)(H,199,257)(H,200,274)(H,201,275)(H,202,256)(H,203,265)(H,204,266)(H,205,263)(H,206,260)(H,207,255)(H,208,270)(H,209,276)(H,210,273)(H,211,271)(H,212,264)(H,213,272)(H,214,277)(H,215,234)(H,216,249)(H,217,267)(H,218,268)(H,236,237)(H,238,239)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H4,183,184,185)/t90-,91-,92-,93+,94+,99-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,139-,140-,141-,142-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYIPGKMSDDSFW-TYVQEZQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C176H272N46O58S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3992 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.